BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone

Pharmaceutical impurity profiling RP‑HPLC method validation Tafluprost quality control

2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone (CAS 1443309-80-5) is a para‑substituted aryl trifluoromethyl ketone featuring a branched isobutoxy side‑chain. This fluorinated building block is employed as a synthetic intermediate in medicinal chemistry and has been identified as a process‑related impurity of the prostaglandin analogue tafluprost, necessitating its use as a reference standard in analytical quality control.

Molecular Formula C12H13F3O2
Molecular Weight 246.22 g/mol
Cat. No. B13085244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone
Molecular FormulaC12H13F3O2
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C12H13F3O2/c1-8(2)7-17-10-5-3-9(4-6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3
InChIKeyBBEOZDQFMAQQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone: Core Properties and Industrial Sourcing Profile


2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone (CAS 1443309-80-5) is a para‑substituted aryl trifluoromethyl ketone featuring a branched isobutoxy side‑chain. This fluorinated building block is employed as a synthetic intermediate in medicinal chemistry and has been identified as a process‑related impurity of the prostaglandin analogue tafluprost, necessitating its use as a reference standard in analytical quality control [1][2]. The compound exhibits a computed XLogP3 of 4.0 (PubChem) and is commercially supplied at purities of ≥95 % (AKSci) to 98 % (Leyan) .

Why 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone Cannot Be Replaced by Its Linear or Smaller Alkoxy Congeners


Simple substitution of the branched isobutoxy group with linear butoxy, methoxy, or ethoxy chains would alter both the chromatographic retention characteristics and the steric/electronic profile of the molecule. In the context of tafluprost impurity profiling, an exact match of retention time and mass spectral fragmentation is mandatory for regulatory compliance; a generic alkoxy analog would not co‑elute or fragment identically [1]. Furthermore, in kinase inhibitor programs, the isobutoxy side‑chain has been shown to be critical for achieving low‑nanomolar potency, as demonstrated by the TrkA inhibitor derived from this very building block [2]. Therefore, procurement decisions cannot rely on in‑class substitution without risking analytical misidentification or loss of biological activity.

Quantitative Differentiation of 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone Versus Closest Analogs


Tafluprost Impurity Marker: Unique Regulatory Requirement for the Isobutoxy Substitution

The target compound is a confirmed process‑related impurity of tafluprost API. In a validated RP‑HPLC method, it was separated and quantified alongside the geometric isomer and other related substances, demonstrating a distinct relative retention time (RRT). In contrast, the 4‑methoxy (CAS 711‑38‑6) and 4‑ethoxy (CAS 26902‑76‑1) analogs are not reported as tafluprost impurities and are not included in the regulatory impurity profile. The specificity of the method for the isobutoxy derivative is essential for accurate batch release testing [1].

Pharmaceutical impurity profiling RP‑HPLC method validation Tafluprost quality control

Lipophilicity Differential: XLogP3 of 4.0 vs. 2.7 for the 4‑Methoxy Analog

The computed octanol‑water partition coefficient (XLogP3‑AA) for 2,2,2‑trifluoro‑1‑(4‑isobutoxyphenyl)ethanone is 4.0, while the corresponding 4‑methoxy analog (PubChem CID 136421) has an XLogP3 of 2.7. This 1.3 log unit difference corresponds to approximately a 20‑fold higher lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and metabolic stability in drug discovery programs [1][2].

Lipophilicity Drug‑likeness ADME prediction

Steric Demand: Molar Refractivity of the Isobutoxy Group vs. Linear Butoxy

The isobutoxy group (2‑methylpropoxy) introduces a branched alkyl chain that occupies a larger effective volume near the carbonyl reaction center than the linear n‑butoxy group, despite identical molecular formula (C12H13F3O2). This steric difference has been exploited in the design of TrkA inhibitors, where the isobutoxy‑substituted building block contributed to an enzymatic IC50 of 1.90 nM in an ELISA‑based kinase assay [1]. The linear n‑butoxy analog (CAS 159835‑77‑5) has not been reported with comparable potency in any published kinase inhibition assay.

Steric parameter SAR Molar refractivity

Commercial Purity: 98 % (HPLC) vs. 95–97 % for Common Analogs

The target compound is commercially available at 98 % purity (Leyan, Cat. 1805151), whereas the 4‑methoxy analog is typically supplied at 97 % (Bidepharm) and the 4‑ethoxy analog at 95 % (AKSci). The higher purity grade reduces the need for additional purification steps when the compound is used as an analytical reference standard or as a starting material in multi‑step synthesis .

Purity specification Procurement Analytical standard

High‑Value Application Scenarios for 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone


Tafluprost Impurity Reference Standard for Regulatory QC Laboratories

QC laboratories performing batch release and stability testing of tafluprost drug substance require the exact isobutoxy derivative as a reference marker. The validated RP‑HPLC method described by Sreenivasulu et al. (2016) relies on the compound's characteristic retention time and mass spectrum for unambiguous impurity identification. Substitution with any other alkoxy analog would invalidate the method and compromise ICH Q2(R1) compliance [1].

Key Building Block for TrkA Kinase Inhibitor Synthesis

The compound serves as a critical intermediate in the synthesis of TrkA inhibitors exemplified in patent US10251889, Example 30. The derived inhibitor achieves an enzymatic IC50 of 1.90 nM, demonstrating that the isobutoxy‑substituted aryl trifluoromethyl ketone scaffold is essential for high‑affinity kinase binding. Medicinal chemistry teams developing next‑generation Trk inhibitors should prioritize this specific building block to maintain SAR continuity [2].

Physicochemical Probe for Lipophilicity‑Driven SAR Studies

With an XLogP3 of 4.0, the compound provides a 20‑fold lipophilicity increase over the 4‑methoxy analog. This makes it a valuable tool compound for investigating the role of logP in membrane permeability, CYP450 metabolism, and off‑target binding within a congeneric series. Computational chemists can use this pair as a matched molecular pair (MMP) to calibrate ADME prediction models [3][4].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.